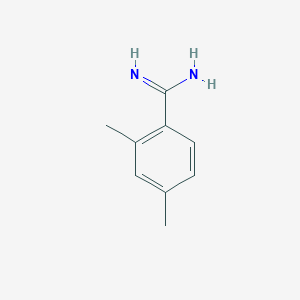

2,4-Dimethyl-benzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRUZISBYVTPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400925 | |

| Record name | 2,4-Dimethyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-73-3 | |

| Record name | 2,4-Dimethyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Dimethyl-benzamidine

Authored by a Senior Application Scientist

Introduction

2,4-Dimethyl-benzamidine is a synthetic organic compound that belongs to the class of aromatic amidines. While specific, in-depth research on the 2,4-dimethyl substituted variant is focused, its mechanism of action is fundamentally rooted in the well-established pharmacology of its parent molecule, benzamidine. Benzamidine is recognized as a canonical reversible, competitive inhibitor of trypsin-like serine proteases.[1][2] This guide will elucidate the core mechanism of action of this compound by leveraging the extensive knowledge of benzamidine's interactions with serine proteases, and will discuss the likely modulatory effects of the dimethyl substitution. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of compounds.

The hydrochloride salt of this compound is particularly valued in medicinal chemistry and biochemical research.[3] It serves as a potent inhibitor of serine proteases, making it a valuable tool in studies of enzyme activity and regulation.[3] Furthermore, its properties are being explored for potential therapeutic applications, especially in conditions involving the dysregulation of proteases.[3]

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism of action for benzamidine and its derivatives, including this compound, is the competitive inhibition of serine proteases.[1][4][5] Serine proteases are a large family of enzymes that cleave peptide bonds in proteins. They are characterized by a key serine residue in their active site, which acts as a nucleophile during catalysis. This family includes vital enzymes such as trypsin, thrombin, plasmin, and tissue plasminogen activator (tPA).[4][6]

The inhibitory action of benzamidine is due to its structural mimicry of the arginine and lysine side chains, which are the natural substrates for trypsin-like serine proteases. The positively charged amidinium group (-C(NH)(NH2)+) of benzamidine is key to its function. It engages in strong electrostatic interactions and hydrogen bonding with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes. This interaction anchors the inhibitor within the active site, physically blocking the entry of the natural substrate.

The interaction can be broken down into the following key steps:

-

Recognition and Binding: The inhibitor diffuses into the active site of the serine protease.

-

Electrostatic Anchoring: The cationic amidinium group forms a salt bridge with the carboxylate side chain of the conserved Asp189 residue in the S1 pocket.

-

Hydrogen Bonding Network: The -NH2 groups of the amidine moiety form a network of hydrogen bonds with the backbone carbonyl oxygens of residues lining the active site, such as Gly219 and Ser190.

-

Competitive Blockade: By occupying the active site, this compound prevents the binding and subsequent cleavage of the enzyme's physiological substrate. This inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme.

The Influence of 2,4-Dimethyl Substitution

The addition of two methyl groups at the 2 and 4 positions of the benzene ring is expected to modulate the parent molecule's activity in several ways:

-

Steric Effects: The methyl groups add bulk to the aromatic ring. This can influence the orientation of the inhibitor within the active site and may enhance or reduce its binding affinity for different proteases depending on the topology of the binding pocket.

-

Electronic Effects: Methyl groups are weakly electron-donating. This can subtly alter the electron density of the aromatic ring and potentially influence hydrophobic interactions with non-polar residues in the active site.

-

Lipophilicity: The addition of methyl groups increases the lipophilicity (hydrophobicity) of the molecule. This can affect its solubility, cell permeability, and overall pharmacokinetic properties, which are critical considerations in drug development.

While direct comparative studies are not widely published, it is plausible that these substitutions are intended to fine-tune the selectivity and potency of the benzamidine scaffold against specific serine protease targets.

Visualizing the Inhibition Pathway

The following diagram illustrates the general mechanism of competitive inhibition of a trypsin-like serine protease by a benzamidine derivative.

Caption: Competitive inhibition of a serine protease by this compound.

Broader Biological Activities and Applications

The benzamidine scaffold is a versatile building block in medicinal chemistry.[3] Beyond serine protease inhibition, derivatives have been synthesized and investigated for a range of other biological activities.

| Biological Activity | Description | Relevant Derivatives |

| Antimicrobial | Certain novel benzamidine analogues have shown significant antimicrobial activity against pathogens that trigger periodontitis.[7] | Imino bases of benzamidine.[7] |

| Antifungal | Benzamidine derivatives containing 1,2,3-triazole moieties have demonstrated excellent in vivo antifungal activities against agricultural phytopathogens like C. lagenarium.[8] | 3-(azidomethyl)-N-benzamidine derivatives.[8] |

| Anticoagulant | The well-known anticoagulant drug dabigatran contains a benzamidine moiety, which is key to its direct thrombin inhibition.[1] | Dabigatran etexilate. |

| Research Tool | Benzamidine is routinely included in lysis buffers for protein purification to prevent the degradation of the target protein by endogenous proteases.[1] | Benzamidine hydrochloride.[1] |

Experimental Protocol: Characterizing Inhibitory Activity

To determine the inhibitory potency of this compound against a model serine protease like trypsin, a standard enzyme inhibition assay can be performed. This protocol outlines a colorimetric method using a chromogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against bovine trypsin.

Materials:

-

Bovine Trypsin (e.g., TPCK-treated)

-

This compound hydrochloride

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) - chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound.

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

Trypsin: Prepare a 1 mg/mL stock solution in cold Tris-HCl buffer. Aliquot and store at -20°C. Dilute to a working concentration (e.g., 10 µg/mL) just before use.

-

This compound (Inhibitor): Prepare a 10 mM stock solution in DMSO.

-

BAPNA (Substrate): Prepare a 100 mM stock solution in DMSO. Dilute to a working concentration (e.g., 1 mM) in Tris-HCl buffer before use.

-

-

Assay Setup (96-well plate):

-

Prepare a serial dilution of the inhibitor stock solution in Tris-HCl buffer. A typical concentration range would be from 1 mM down to 1 nM. Include a no-inhibitor control (buffer only) and a no-enzyme control (for background).

-

To each well, add 50 µL of the appropriate inhibitor dilution (or buffer for controls).

-

Add 25 µL of the working trypsin solution to all wells except the no-enzyme control.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the working BAPNA solution to all wells. The final volume in each well will be 100 µL.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the rate of increase in absorbance at 405 nm over 10-20 minutes. The yellow product, p-nitroaniline, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

This compound exerts its biological effect primarily through the well-characterized mechanism of competitive serine protease inhibition, a function inherited from its parent benzamidine structure. The core of this mechanism is the high-affinity binding of the cationic amidine group into the S1 specificity pocket of trypsin-like enzymes, effectively blocking substrate access.[1][9] The 2,4-dimethyl substitutions on the phenyl ring likely serve to modulate the potency, selectivity, and pharmacokinetic profile of the compound, making it a valuable tool for biochemical research and a potential scaffold for therapeutic drug design.[3] The experimental protocols provided offer a robust framework for researchers to quantify and further explore the inhibitory characteristics of this and related compounds.

References

- Chem-Impex. (n.d.). This compound hydrochloride.

-

Al-Ghamdi, M. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1083. Available from: [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

-

Li, Y., et al. (2015). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 20(9), 15658-15671. Available from: [Link]

-

Kadambar, V., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 14(15), 1438-1445. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Available from: [Link]

-

Zhang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. Available from: [Link]

-

Al-Amiery, A. A., et al. (2021). Benzamine Derivatives: Synthesis, Characterization and Biological Activity Study. CyberLeninka. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12862392, 2,4-Dimethylbenzamide. Retrieved from [Link]

-

Kodali, S., et al. (2023). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 6(7), 1083-1096. Available from: [Link]

-

Akiyama, Y., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 5, 10031. Available from: [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dimethylbenzamidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzamidine hydrochloride is a versatile molecule of significant interest in medicinal chemistry and biochemical research.[1] As a derivative of benzamidine, it belongs to a class of compounds known for their ability to act as competitive inhibitors of serine proteases.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2,4-Dimethylbenzamidine hydrochloride, with a focus on its role in drug discovery and as a research tool.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃ClN₂ | [2] |

| Molecular Weight | 184.67 g/mol | [2] |

| CAS Number | 1187927-39-4 | [2][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Data not available in cited literature | |

| Solubility | Soluble in water and lower alcohols. Stability and solubility in various solvents enhance its usability in laboratory settings. | [2] |

| Storage | Store at 2-8°C | [1] |

Note: Researchers should independently verify these properties for their specific batch of material.

Synthesis of 2,4-Dimethylbenzamidine Hydrochloride

The most common and effective method for the synthesis of amidines from nitriles is the Pinner reaction.[4][5][6] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ether salt (a Pinner salt), which is then converted to the corresponding amidine hydrochloride upon treatment with ammonia.[4]

Representative Synthesis Workflow: Pinner Reaction

The following is a representative protocol for the synthesis of 2,4-Dimethylbenzamidine hydrochloride from 2,4-dimethylbenzonitrile, based on established Pinner reaction methodologies.[4][7]

Caption: Proposed binding mode of 2,4-Dimethylbenzamidine in the active site of a trypsin-like serine protease.

The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. The 2,4-dimethylphenyl group can engage in hydrophobic interactions with the surrounding residues of the active site, potentially influencing the inhibitor's potency and selectivity. [8]

Experimental Workflow: Trypsin Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of 2,4-Dimethylbenzamidine hydrochloride against trypsin.

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

-

2,4-Dimethylbenzamidine hydrochloride stock solution (in buffer)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of 2,4-Dimethylbenzamidine hydrochloride in Tris-HCl buffer.

-

In a 96-well plate, add a fixed concentration of trypsin to each well.

-

Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, BAPNA, to each well.

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline upon substrate hydrolysis.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Cheng-Prusoff equations).

Causality Behind Experimental Choices:

-

BAPNA as Substrate: BAPNA is a chromogenic substrate for trypsin. Its hydrolysis by trypsin releases p-nitroaniline, a yellow product that can be conveniently measured spectrophotometrically.

-

Tris-HCl Buffer with CaCl₂: This buffer system maintains a stable pH optimal for trypsin activity. Calcium ions are known to stabilize the structure of trypsin.

Analytical Methods

The purity of 2,4-Dimethylbenzamidine hydrochloride is critical for its use in research and drug development. High-performance liquid chromatography (HPLC) is a suitable method for its analysis.

Representative HPLC Method

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent (e.g., trifluoroacetic acid) or a buffer (e.g., phosphate buffer) may be employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 230-254 nm).

-

Quantification: Purity can be determined by area percent, and concentration can be quantified using a calibration curve with a certified reference standard.

Conclusion

2,4-Dimethylbenzamidine hydrochloride is a valuable chemical entity with established utility as a serine protease inhibitor. Its synthesis via the Pinner reaction is a well-understood process, and its inhibitory activity can be readily characterized using standard enzyme kinetic assays. For researchers in medicinal chemistry, this compound serves as a useful building block and a tool for studying the structure and function of serine proteases, contributing to the development of novel therapeutics.

References

Sources

- 1. usbio.net [usbio.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-DIMETHYL-BENZAMIDINE HYDROCHLORIDE | 1187927-39-4 [chemicalbook.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethyl-benzamidine

This guide provides a comprehensive technical overview for the synthesis and characterization of 2,4-Dimethyl-benzamidine, a valuable building block in medicinal chemistry, particularly in the development of enzyme inhibitors.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its preparation via the Pinner reaction and its subsequent analytical characterization.

Introduction: The Significance of this compound

This compound, typically in its hydrochloride salt form, is a crucial intermediate in the synthesis of bioactive molecules.[1] Its structural features enable effective interaction with biological targets, making it a compound of interest for the development of pharmaceuticals, especially enzyme inhibitors.[1] A thorough understanding of its synthesis and a robust analytical characterization are paramount for its successful application in research and development.

Synthesis of this compound via the Pinner Reaction

The most established and reliable method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the conversion of a nitrile, in this case, 2,4-dimethylbenzonitrile, into an imidate salt (a Pinner salt) using an alcohol and a strong acid, followed by treatment with ammonia to form the desired amidine.[2][3][4]

The causality behind this experimental choice lies in the high efficiency and versatility of the Pinner reaction for the preparation of amidines from readily available nitriles.[3] The reaction proceeds in two key stages, each with specific conditions crucial for a successful outcome.

Part 1: Formation of the Ethyl 2,4-dimethylbenzimidate Hydrochloride (Pinner Salt)

The first stage involves the reaction of 2,4-dimethylbenzonitrile with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas.

Reaction Mechanism:

-

Protonation of the Nitrile: The nitrogen atom of the nitrile group in 2,4-dimethylbenzonitrile is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.[5]

-

Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.[5]

-

Formation of the Imidate Salt: A subsequent proton transfer results in the formation of the ethyl 2,4-dimethylbenzimidate hydrochloride, commonly known as a Pinner salt.[5]

It is imperative to maintain anhydrous conditions throughout this stage, as the presence of water would lead to the hydrolysis of the Pinner salt to form the corresponding ester, ethyl 2,4-dimethylbenzoate, as an undesired byproduct.[2] Low temperatures are also critical to prevent the thermodynamically unstable Pinner salt from rearranging into N-ethyl-2,4-dimethylbenzamide.[2][3]

Part 2: Ammonolysis of the Pinner Salt to this compound

The isolated or in-situ generated Pinner salt is then subjected to ammonolysis to yield the final product.

Reaction Mechanism:

-

Nucleophilic Attack by Ammonia: Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imidate salt.

-

Elimination of Alcohol: This is followed by the elimination of a molecule of ethanol.

-

Formation of the Amidine Salt: The resulting product is the hydrochloride salt of this compound. The free base can be obtained by subsequent treatment with a base.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a self-validating system, with checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Reagents:

-

2,4-Dimethylbenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or a solution in anhydrous ethanol)

-

Calcium Chloride (for drying tubes)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Drying tube

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Procedure:

Part 1: Synthesis of Ethyl 2,4-dimethylbenzimidate Hydrochloride

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2,4-dimethylbenzonitrile (1.0 eq) in anhydrous ethanol (1.2 eq).

-

Cool the stirred solution in an ice bath to 0 °C.

-

Bubble dry hydrogen chloride gas through the solution for 2-3 hours. A white precipitate of the Pinner salt should form.

-

After the introduction of HCl is complete, seal the flask and allow it to stand at 0-5 °C for 24-48 hours to ensure complete formation of the imidate hydrochloride. The reaction mixture should become a thick, crystalline mass.

Part 2: Synthesis of this compound Hydrochloride

-

To the flask containing the Pinner salt, add a saturated solution of ammonia in anhydrous ethanol (excess) at 0 °C with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The solid Pinner salt will gradually dissolve, and a new precipitate of ammonium chloride will form.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Wash the precipitate with a small amount of cold, anhydrous ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product.

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,4-Dimethylbenzonitrile | Readily available nitrile precursor. |

| Reagents | Anhydrous Ethanol, Anhydrous HCl | Essential for the formation of the ethyl imidate hydrochloride (Pinner salt). |

| Solvent | Anhydrous Ethanol | Acts as both a reagent and a solvent. |

| Temperature (Step 1) | 0-5 °C | To prevent the decomposition of the unstable Pinner salt.[2][3] |

| Reaction Time (Step 1) | 24-48 hours | To ensure complete formation of the Pinner salt. |

| Reagent (Step 2) | Ammonia (in Ethanol) | Nucleophile for the conversion of the Pinner salt to the amidine. |

| Temperature (Step 2) | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, then warming to drive the reaction to completion. |

| Reaction Time (Step 2) | 12-24 hours | To ensure complete ammonolysis. |

| Purification | Recrystallization | To obtain the final product in high purity. |

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The protons of the amidine group (-C(=NH)NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The two methyl groups will appear as singlets at approximately 2.3-2.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. The carbon of the amidine group (-C(=NH)NH₂) is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will appear in the region of 120-140 ppm, and the methyl carbons will be observed upfield, around 20-25 ppm.

| Expected ¹H NMR Data | (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.0-7.5 | m |

| ~2.3-2.5 | s |

| variable (broad) | s |

| Expected ¹³C NMR Data | (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~160-170 | C=N |

| ~120-140 | Aromatic C |

| ~20-25 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

-

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the amidine group.

-

C=N stretching: A strong absorption band around 1650 cm⁻¹ due to the carbon-nitrogen double bond of the amidine.

-

C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ for aromatic C-H and 2850-3000 cm⁻¹ for methyl C-H.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₂N₂), the expected molecular weight is approximately 148.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would likely involve the loss of ammonia (NH₃) or the methyl groups.

Conclusion

This technical guide outlines a robust and well-established method for the synthesis of this compound via the Pinner reaction. The detailed experimental protocol and characterization guidelines provide a solid foundation for researchers to produce and verify this important chemical intermediate. The provided rationale for experimental choices and the expected analytical data will aid in the successful and efficient execution of this synthesis, ultimately facilitating its application in medicinal chemistry and drug discovery.

References

-

Pinner Reaction | NROChemistry. [Link]

-

Pinner reaction - Wikipedia. [Link]

- Pinner, A.; Klein, F. (1877). "Umwandlung der Nitrile in Imide". Berichte der deutschen chemischen Gesellschaft. 10 (2): 1889–1897.

- Roger, R.; Neilson, D. G. (1961). "The Chemistry of Imidates". Chemical Reviews. 61 (2): 179–211.

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]

-

Pinner Reaction - J&K Scientific. [Link]

-

Pinner Reaction - Organic Chemistry Portal. [Link]

-

The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. [Link]

-

Benzaldehyde, 2,4-dimethyl- - NIST. [Link]

-

2,4-Dimethylbenzonitrile - NIST. [Link]

-

acetamidine hydrochloride - Organic Syntheses. [Link]

-

sample 13C NMR spectra of compounds with common functional groups - YouTube. [Link]

-

One pot synthesis of substituted benzimidazole derivatives and their charcterization. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

- CN106565541A - Synthesis method for benzamidine derivatives - Google P

-

H-1 NMR Spectrum - Human Metabolome Database. [Link]

-

C-13 NMR Spectrum - AIST. [Link]

-

Benzenamine, 2,4-dimethyl- - NIST. [Link]

-

2,4-D - NIST. [Link]

-

Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]

-

Ammonolysis of ethyl chloride followed by reaction of the amine so formed.. - Filo. [Link]

-

Ammonolysis of ethyl chloride followed by reaction of the amine so formed with 1 mole of methyl - YouTube. [Link]

-

1 Ammonolysis of ethyl chloride followed by reaction of the amine so form.. - Filo. [Link]

Sources

2,4-Dimethyl-benzamidine as a serine protease inhibitor

An In-Depth Technical Guide to 2,4-Dimethyl-benzamidine as a Serine Protease Inhibitor

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of Serine Proteases and Their Inhibition

Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, constituting nearly one-third of all known proteases.[1] These enzymes are characterized by a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, with the serine residue acting as the key nucleophile in peptide bond hydrolysis.[2] Their physiological roles are vast and critical, underpinning processes ranging from digestion (trypsin, chymotrypsin) and blood coagulation (thrombin, plasmin) to immune responses and viral replication.[2][3]

Given their central role in homeostasis, the dysregulation of serine protease activity is a hallmark of numerous pathological conditions. Consequently, the targeted inhibition of these enzymes remains a cornerstone of modern therapeutic strategy.[3] Small molecule inhibitors, designed to interact with the enzyme's active site, are of particular interest in drug development. Among these, benzamidine and its derivatives have long been recognized as a classic scaffold for creating competitive, reversible inhibitors of trypsin-like serine proteases.[1][4]

This guide provides a detailed technical overview of this compound, a specific derivative that serves as a potent tool for researchers in biochemistry and drug development.[5] We will explore its mechanism of action, provide field-proven experimental protocols for its characterization, and discuss the critical next steps in evaluating its potential as a therapeutic agent.

Chapter 1: this compound - A Profile

This compound is a small organic molecule belonging to the aryl amidine class.[6] It is typically handled as its hydrochloride salt to improve solubility and stability in aqueous solutions.[5][6] The core benzamidine structure is a well-established pharmacophore for inhibiting serine proteases that preferentially cleave peptide bonds after basic amino acid residues like arginine and lysine.

Physicochemical Properties:

| Property | Value | Source |

| Compound Name | This compound hydrochloride | [5] |

| CAS Number | 1187927-39-4 | [5] |

| Molecular Formula | C₉H₁₂N₂·HCl | [5] |

| Molecular Weight | 184.67 g/mol | [5] |

| Appearance | White solid | [6] |

The addition of the two methyl groups at the 2 and 4 positions of the phenyl ring modifies the steric and electronic properties of the core benzamidine scaffold. This substitution can influence the compound's binding affinity and selectivity for different proteases by altering its interaction with secondary binding pockets (subsites) adjacent to the primary specificity pocket of the enzyme.[4]

Chapter 2: Mechanism of Action - Competitive Inhibition at the Active Site

Benzamidine derivatives function as competitive inhibitors.[4][6] This mechanism is rooted in their structural mimicry of the side chains of arginine and lysine, the natural substrates for trypsin-like proteases.

The inhibitory action is primarily driven by the interaction of the positively charged amidine group with the negatively charged aspartate residue (Asp189 in the trypsin numbering system) located at the bottom of the enzyme's S1 specificity pocket.[7] This strong ionic bond anchors the inhibitor within the active site, physically blocking the entry and subsequent cleavage of the substrate. The interaction is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[6][8]

Molecular dynamics simulations of the parent benzamidine molecule binding to trypsin have shown that the inhibitor explores the enzyme surface before "rolling" into the active site, where it is stabilized by hydrogen-bond interactions with catalytic triad residues.[8] The dimethyl substitutions on the phenyl ring of this compound are positioned to interact with the hydrophobic residues lining the entrance to the S1 pocket, potentially increasing the residence time and overall binding affinity of the inhibitor.

Figure 1: Competitive inhibition of a serine protease by this compound.

Chapter 3: Experimental Characterization - A Self-Validating Protocol

To rigorously characterize the inhibitory potential of this compound, a series of well-controlled experiments are necessary. The primary goal is to determine the inhibitor constant (Kᵢ), a quantitative measure of the inhibitor's potency.

Workflow for Determining Inhibitor Potency (Kᵢ)

The following workflow outlines the key stages for characterizing a competitive inhibitor. The causality behind this workflow is to first establish a reliable baseline of enzyme activity and then systematically measure how that activity is altered by increasing concentrations of the inhibitor.

Figure 2: Experimental workflow for serine protease inhibitor characterization.

Detailed Protocol: Enzyme Inhibition Kinetics Assay

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity. It is adapted from standard methodologies for assaying trypsin-like serine proteases.[9][10][11]

Objective: To determine the IC₅₀ and Kᵢ of this compound against a target serine protease (e.g., human trypsin).

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.[12]

-

Enzyme: Human Trypsin (recombinant).

-

Substrate: Fluorogenic peptide substrate, e.g., Boc-Val-Pro-Arg-AMC or Cbz-Gly-Gly-Arg-AMC (final concentration fixed at or near the Kₘ).[10][11]

-

Inhibitor: this compound hydrochloride, prepared as a 10 mM stock solution in DMSO.

-

Apparatus: 96-well microtiter plates (black, for fluorescence), fluorescence microplate reader (λex=360nm, λem=480nm).[10]

Step-by-Step Methodology:

-

Plate Preparation:

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer directly in the microtiter plate. A typical concentration range would span from 0.1 µM to 100 µM.

-

Rationale: A wide concentration range is crucial to accurately define the dose-response curve for IC₅₀ calculation.

-

Include "no inhibitor" wells for measuring 100% enzyme activity and "no enzyme" wells as a background control.

-

-

Enzyme Addition and Pre-incubation:

-

Add the pre-determined concentration of trypsin to each well (except "no enzyme" controls). The final reaction volume is typically 100 µL.[9][10]

-

Incubate the plate at 37°C for 5-10 minutes.

-

Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for measuring the potency of reversible inhibitors.[13]

-

-

Reaction Initiation and Monitoring:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in the microplate reader, pre-set to 37°C.

-

Monitor the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes). The rate of substrate hydrolysis is directly proportional to the fluorescence signal.[10]

-

-

Data Analysis (IC₅₀ and Kᵢ):

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the rates relative to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

-

To determine the Kᵢ for competitive inhibition, repeat the assay using multiple fixed concentrations of both substrate and inhibitor. Analyze the global dataset using non-linear regression fitting to the competitive inhibition model or visualize using a Lineweaver-Burk plot, where an increase in inhibitor concentration will increase the apparent Kₘ but leave Vₘₐₓ unchanged.[14]

-

Table of Expected Inhibition Constants for Benzamidine Derivatives:

| Inhibitor | Protease | Kᵢ (µM) |

| Pentamidine (bivalent benzamidine) | Plasmin | 2.1 ± 0.8 |

| Pentamidine (bivalent benzamidine) | tPA | 43 ± 9.7 |

| Pentamidine (bivalent benzamidine) | Thrombin | 4.5 ± 2.3 |

| 4-Amidinobenzylamine (AMB) | Plasmin | 1074 ± 19 |

| 4-Amidinobenzylamine (AMB) | tPA | 5209 ± 161 |

| 4-Amidinobenzylamine (AMB) | Thrombin | 344 ± 33 |

| Data derived from studies on various benzamidine derivatives, illustrating typical potency ranges.[15] |

Chapter 4: Advancing the Candidate - ADME and Toxicology Considerations

While demonstrating potent enzyme inhibition is a critical first step, the journey of a molecule from a research tool to a potential therapeutic agent is governed by its pharmacokinetic and safety profiles. This is assessed through ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology studies.[16] Neglecting these early in the drug discovery process is a primary reason for late-stage failures.[16]

For a compound like this compound, a tiered approach is recommended to build a comprehensive profile.

Figure 3: Key ADME and Toxicology assays for inhibitor profiling.

Key Initial ADME/Tox Assays:

-

In Silico Prediction: Before extensive lab work, computational tools like SwissADME can predict key properties such as lipophilicity, solubility, and potential for blood-brain barrier penetration, guiding further experimental design.[17]

-

Metabolic Stability: Incubating this compound with liver microsomes provides a first look at its metabolic fate.[16] Rapid degradation can indicate a short in vivo half-life, which may be undesirable for a therapeutic.

-

CYP450 Inhibition: It is crucial to assess whether the compound inhibits major cytochrome P450 enzymes. Inhibition of these enzymes is a common cause of adverse drug-drug interactions.[18]

-

Cellular Toxicity: Initial cytotoxicity can be evaluated using standard cell lines (e.g., HepG2 for liver toxicity). This provides an early warning of potential safety issues.

-

Target Selectivity: To ensure the inhibitor's effects are due to on-target activity, it should be screened against a panel of other proteases and common off-targets like GPCRs and ion channels.[19]

Conclusion

This compound stands as a potent and valuable research tool for the study of serine proteases.[5] Its mechanism as a competitive, reversible inhibitor is well-understood and can be rigorously characterized through established kinetic assays.[4][6] For researchers in drug development, it represents a promising starting scaffold. However, its therapeutic potential can only be realized after a thorough evaluation of its ADME and toxicology profile. The protocols and strategic considerations outlined in this guide provide a robust framework for both fundamental enzymatic research and the initial stages of translational drug discovery.

References

- Alves, N. J., Der-Ghazarian, T., & Sia, S. K. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

-

Wikipedia contributors. (n.d.). Benzamidine. In Wikipedia. [Link]

-

Alves, N. J., et al. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health. [Link]

-

García-Arredondo, A., et al. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. ResearchGate. [Link]

- Google Patents. (n.d.).

-

Szymankiewicz, L., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. National Institutes of Health. [Link]

-

Szymankiewicz, L., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. MDPI. [Link]

-

Aoki, D., et al. (n.d.). trypsin inhibition by benzamidine-conjugated molecular glues. National Institutes of Health. [Link]

-

Frontiers Media. (2022). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

-

Frontiers Media. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. [Link]

-

Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(12), 1648-1652. [Link]

-

National Institutes of Health. (2022). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

- Google Patents. (n.d.).

-

National Institutes of Health. (2012). Protease Assays - Assay Guidance Manual. [Link]

-

White, E. H., & Chen, Y. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry, 34(46), 15123-15133. [Link]

-

Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(25), 10184-10189. [Link]

-

ResearchGate. (n.d.). Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. [Link]

-

ConnectedLab. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

-

Kasai, K., & Ishii, S. (1979). Studies on the interaction of immobilized trypsin and specific ligands by quantitative affinity chromatography. Journal of Biochemistry, 86(5), 1413-1422. [Link]

-

ResearchGate. (n.d.). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. [Link]

-

Jiang, H., et al. (2000). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography A, 903(1-2), 77-84. [Link]

-

National Institutes of Health. (n.d.). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. [Link]

-

Yale University. (n.d.). ADME and Toxicology. Molecular Design Research Network (MoDRN). [Link]

-

Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?. [Link]

-

GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Affinity Chromatography Handbook. [Link]

-

National Institutes of Health. (n.d.). Mechanisms Of Macromolecular Protease Inhibitors. [Link]

Sources

- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzamidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 10. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]

- 11. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 17. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADME and Toxicology | MoDRN [modrn.yale.edu]

- 19. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of 2,4-Dimethyl-benzamidine Derivatives

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,4-dimethyl-benzamidine derivatives. While direct and extensive SAR literature for this specific scaffold is nascent, this document synthesizes foundational principles from the broader class of benzamidine and benzamide inhibitors to project a robust, predictive SAR framework. We will explore the significance of the 2,4-dimethyl substitution pattern on the benzamidine core, its likely influence on biological activity, and propose key structural modifications to modulate potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting enzymes such as serine proteases, where the benzamidine moiety is a well-established pharmacophore.

Introduction: The Benzamidine Scaffold in Medicinal Chemistry

Benzamidine and its derivatives are a cornerstone in medicinal chemistry, recognized for their ability to mimic the guanidinium group of arginine and interact with the active sites of various enzymes.[1] The positively charged amidinium group allows for strong electrostatic and hydrogen bonding interactions with negatively charged residues, such as aspartate and glutamate, commonly found in the S1 pocket of serine proteases.[2] Consequently, benzamidine-based compounds have been extensively investigated as inhibitors of a wide range of proteases, including thrombin, trypsin, and plasmin, playing crucial roles in coagulation, digestion, and fibrinolysis.[3][4]

The versatility of the benzamidine scaffold extends beyond protease inhibition, with derivatives showing promise as antimicrobial, antifungal, and anticancer agents.[5] The aromatic ring of benzamidine provides a readily modifiable platform for introducing substituents that can fine-tune the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its potency, selectivity, and pharmacokinetic profile.

The this compound Core: A Platform for Targeted Inhibition

The subject of this guide, the this compound scaffold, presents a unique starting point for inhibitor design. The two methyl groups on the phenyl ring are expected to significantly influence the molecule's interaction with its biological targets.

Key Physicochemical Properties:

-

Increased Lipophilicity: The addition of two methyl groups enhances the lipophilicity of the benzamidine core compared to the unsubstituted parent molecule. This can lead to improved membrane permeability and oral bioavailability.

-

Steric Hindrance: The methyl groups introduce steric bulk, which can influence the orientation of the molecule within a binding pocket. This can be leveraged to achieve selectivity for a specific target enzyme over closely related ones.

-

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly modulate the pKa of the amidine group and the overall electron density of the aromatic ring.

General Principles of Benzamidine Structure-Activity Relationships

To hypothesize the SAR of this compound derivatives, we first need to understand the established SAR principles for the broader benzamidine class.

-

The Amidine Group is Essential: The basic amidine functionality is the primary anchor, forming key salt bridges and hydrogen bonds with the target enzyme. Its replacement or significant modification typically leads to a substantial loss of activity.

-

Substitution on the Phenyl Ring:

-

Position of Substituents: The position of substituents on the phenyl ring is critical for directing the molecule's interaction with secondary binding pockets (S2, S3, etc.) of the target enzyme.

-

Nature of Substituents:

-

Hydrophobic Groups: Introduction of hydrophobic substituents can enhance binding affinity by interacting with hydrophobic pockets in the enzyme.

-

Hydrogen Bond Donors/Acceptors: Groups capable of forming hydrogen bonds can provide additional anchoring points and improve potency.

-

Electron-Withdrawing/Donating Groups: These groups can influence the electronic properties of the phenyl ring and the pKa of the amidine group, thereby affecting binding affinity.

-

-

Projected Structure-Activity Relationship of this compound Derivatives

Based on the foundational principles outlined above, we can project a hypothetical SAR for this compound derivatives. The following sections detail potential modifications and their likely impact on biological activity.

Modifications at the Amidine Group

While the core amidine is crucial, subtle modifications can be explored to fine-tune activity and improve drug-like properties.

-

N-Substitution: Introduction of small alkyl or acyl groups on the amidine nitrogen atoms is generally detrimental to activity due to steric hindrance and disruption of key hydrogen bonds. However, in some cases, it might be tolerated if the binding pocket is sufficiently large.

-

Bioisosteric Replacements: Replacing the amidine with bioisosteres such as guanidine or amino-heterocycles could be explored, but this would represent a significant departure from the core topic and would require separate SAR exploration.

Modifications at the Phenyl Ring

The phenyl ring provides the primary canvas for SAR exploration in this compound derivatives.

-

Further Substitution on the Ring (Positions 3, 5, and 6):

-

Position 5: This position is ortho to one methyl group and meta to the other. A small, lipophilic substituent at this position could further enhance hydrophobic interactions. A hydrogen bond donor/acceptor might interact with a nearby polar residue.

-

Position 3 and 6: These positions are ortho to the amidine group. Substituents here will have a significant steric impact on the orientation of the amidine and its interaction with the S1 pocket. Small, electron-withdrawing groups might be tolerated.

-

Table 1: Projected Impact of Phenyl Ring Substitutions on Activity

| Position | Substituent Type | Projected Impact on Activity | Rationale |

| 5 | Small, Lipophilic (e.g., F, Cl) | Potentially Increase | Enhanced hydrophobic interactions in a secondary pocket. |

| 5 | Hydrogen Bond Donor/Acceptor (e.g., OH, NH2) | Target Dependent | Could increase potency if a polar residue is in proximity. |

| 3 or 6 | Small, Electron-Withdrawing (e.g., F, CN) | Potentially Decrease | Steric clash with the S1 pocket entrance. |

| 3 or 6 | Bulky Groups | Likely Decrease | Significant steric hindrance. |

Extension from the Phenyl Ring

Attaching linkers and additional functional groups to the phenyl ring can lead to interactions with more distant binding sites, potentially increasing potency and selectivity.

-

Linker Chemistry: Flexible linkers (e.g., alkyl chains, ethers) or more rigid linkers (e.g., amides, triazoles) can be used to position a second pharmacophore in an optimal orientation.

-

Terminal Functional Groups: The choice of the terminal group will depend on the topology of the target enzyme's active site. Carboxylic acids, sulfonamides, or heterocyclic moieties could be explored to target specific subsites.

Potential Biological Targets and Therapeutic Applications

Given the established role of benzamidines as protease inhibitors, this compound derivatives are prime candidates for targeting serine proteases involved in various diseases:

-

Thrombosis: Inhibition of thrombin and Factor Xa.

-

Inflammation: Targeting proteases involved in the inflammatory cascade.

-

Cancer: Inhibiting proteases involved in tumor invasion and metastasis.

-

Infectious Diseases: Targeting viral or bacterial proteases.[3]

Experimental Protocols for SAR Validation

A systematic approach is required to validate the projected SAR. The following experimental workflow is recommended.

Chemical Synthesis

A general synthetic route to novel this compound derivatives is outlined below.

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

-

Synthesis of 2,4-Dimethylbenzamidoxime: 2,4-Dimethylbenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the reaction to completion.

-

Reduction to this compound: The resulting 2,4-dimethylbenzamidoxime is then reduced to the corresponding amidine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Derivatization: The synthesized this compound can then be further modified at the phenyl ring or the amidine group through various organic reactions to generate a library of derivatives for SAR studies.

Biological Evaluation

Enzyme Inhibition Assays:

-

Primary Screening: A high-throughput screening assay should be employed to test the library of synthesized compounds against the target enzyme(s) at a single concentration to identify initial hits.

-

IC50 Determination: For active compounds, dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Inhibition Studies: Kinetic assays (e.g., Michaelis-Menten kinetics) should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Caption: Workflow for the biological evaluation of this compound derivatives.

Data Presentation and Interpretation

Quantitative data from the biological assays should be tabulated for clear comparison and interpretation.

Table 2: Hypothetical SAR Data for this compound Derivatives against a Target Serine Protease

| Compound | R1 (Position 5) | R2 (Position 3) | IC50 (µM) |

| 1 (Parent) | H | H | 10.5 |

| 2a | F | H | 5.2 |

| 2b | Cl | H | 2.8 |

| 2c | OCH3 | H | 8.1 |

| 3a | H | F | 15.7 |

This table is for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a starting point for the development of novel enzyme inhibitors. The methyl groups provide a unique steric and lipophilic profile that can be exploited to achieve high potency and selectivity. This guide has provided a predictive framework for the SAR of this compound class, based on established principles of medicinal chemistry. The proposed synthetic and biological evaluation workflows offer a clear path for validating these hypotheses and advancing the development of new therapeutic agents. Future work should focus on the synthesis and screening of a diverse library of this compound derivatives against a panel of relevant biological targets to experimentally validate and refine the SAR models presented herein.

References

- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.

- Babu, B. H., et al. (2022).

- Böhm, M., et al. (2006). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. Biointerphases, 1(4), 146-155.

- Groutas, W. C., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136.

- Mohamed, A. A., et al. (2020). Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. Bioorganic Chemistry, 100, 103856.

-

PubChem. (n.d.). Benzamidine. Retrieved from [Link]

- Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430.

- Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500.

Sources

- 1. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethylbenzamidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzamidine is a substituted aromatic amidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest due to the ability of the benzamidine moiety to act as a bioisostere for arginine and lysine, enabling it to interact with a variety of biological targets, most notably serine proteases. This guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethylbenzamidine, its synthesis, analytical characterization, and its applications in scientific research and pharmaceutical development. For practical laboratory use, this compound is frequently handled as its more stable and soluble hydrochloride salt.

Chemical and Physical Properties

2,4-Dimethylbenzamidine, in its free base form, is a crystalline solid. However, detailed experimental data for the free base is sparse in readily available literature, and it is more commonly supplied and used as its hydrochloride salt, which exhibits enhanced stability and solubility in aqueous media.[1]

Structure and Identification

| Identifier | Value |

| IUPAC Name | 2,4-dimethylbenzenecarboximidamide |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=N)N)C |

| CAS Number (HCl salt) | 1187927-39-4[1] |

Physicochemical Data

| Property | Value | Notes |

| Molecular Weight (HCl Salt) | 184.67 g/mol [1] | |

| Appearance | White to off-white solid | (for HCl salt) |

| Solubility | Soluble in various solvents[1] | The hydrochloride salt is noted for its good solubility, which enhances its utility in laboratory settings.[1] |

| Storage Conditions | 0-8°C[1] | Recommended for the hydrochloride salt to ensure stability. |

Synthesis of 2,4-Dimethylbenzamidine

The most common and established method for the synthesis of benzamidines is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.

Pinner Synthesis Workflow

Caption: Pinner synthesis of 2,4-Dimethylbenzamidine.

Experimental Protocol: Pinner Synthesis

This protocol is a representative procedure for the synthesis of benzamidines and should be adapted and optimized for 2,4-Dimethylbenzamidine based on laboratory conditions.

Step 1: Formation of the Imino Ether Hydrochloride (Pinner Salt)

-

Dissolve 2,4-dimethylbenzonitrile in an anhydrous solvent such as diethyl ether or dioxane in a flask equipped with a drying tube.

-

Add a stoichiometric equivalent of anhydrous ethanol to the solution.

-

Cool the mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically exothermic.

-

Continue the addition of HCl until the reaction is complete, which can be monitored by the precipitation of the Pinner salt.

-

Collect the precipitated ethyl 2,4-dimethylbenzenecarboximidate hydrochloride by filtration, wash with anhydrous ether, and dry under vacuum.

Step 2: Conversion to 2,4-Dimethylbenzamidine Hydrochloride

-

Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension or add a saturated solution of ammonia in ethanol.

-

Allow the reaction mixture to stir at room temperature until the conversion is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

The by-product, ammonium chloride, will precipitate from the solution.

-

Filter the reaction mixture to remove the ammonium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 2,4-Dimethylbenzamidine hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of 2,4-Dimethylbenzamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the protons of the amidine group (-NH₂ and =NH). The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm). The methyl protons will be observed as singlets in the upfield region (around 2.3-2.5 ppm). The amidine protons are often broad and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two methyl carbons, the aromatic carbons (including the two quaternary carbons attached to the methyl groups and the amidine group), and the amidine carbon itself, which is expected to be in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the -NH₂ group.

-

C=N stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the imine double bond.

-

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2,4-Dimethylbenzamidine, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (148.21).

Applications in Research and Drug Development

The primary utility of 2,4-Dimethylbenzamidine lies in its role as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential.[1]

Serine Protease Inhibition

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[2] They achieve this by mimicking the side chains of arginine or lysine, which are the natural substrates for these enzymes. The positively charged amidinium group at physiological pH interacts with the negatively charged aspartate residue at the bottom of the S1 pocket of these proteases. The 2,4-dimethyl substitution pattern on the phenyl ring allows for the exploration of structure-activity relationships, where these substituents can interact with other regions of the enzyme's active site to enhance potency and selectivity.

Building Block in Medicinal Chemistry

2,4-Dimethylbenzamidine serves as a starting material for the synthesis of a wide range of heterocyclic compounds and other complex molecules. The amidine functionality is reactive and can participate in various cyclization reactions to form rings such as imidazoles, pyrimidines, and triazines, which are common scaffolds in many approved drugs. Its unique structure allows for effective interaction with biological targets, making it a valuable building block in the development of pharmaceuticals.[1]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2,4-Dimethylbenzamidine and its salts. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Hazards

-

Skin and Eye Irritation: Benzamidine derivatives are often classified as skin and eye irritants.[3]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. For the hydrochloride salt, storage at 0-8°C is recommended.[1]

Conclusion

2,4-Dimethylbenzamidine is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its ability to serve as a scaffold for serine protease inhibitors and as a building block for diverse chemical libraries makes it a valuable tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a laboratory setting.

References

-

2,4-Dimethylbenzamide | C9H11NO | CID 12862392 - PubChem. (URL: [Link])

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

-

Showing Compound 2,4-Dimethylbenzaldehyde (FDB008868) - FooDB. (URL: [Link])

-

Inhibition of serine proteinases by benzamidine derivatives - PubMed. (URL: [Link])

-

FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime - Walsh Medical Media. (URL: [Link])

-

Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition | ACS Pharmacology & Translational Science - ACS Publications. (URL: [Link])

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])

-

Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide - ResearchGate. (URL: [Link])

-

FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. (URL: [Link])

-

Benzenamine, 2,4-dimethyl- - the NIST WebBook. (URL: [Link])

- EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google P

-

2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem. (URL: [Link])

- FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4. (URL: https://www.sciencedirect.com/science/article/pii/S092145262030616X)

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (URL: [Link])

-

Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl) - Physics @ Manasagangotri. (URL: [Link])

-

Safety Data Sheet: Benzamidine hydrochloride monohydrate - Carl ROTH. (URL: [Link])

Sources

2,4-Dimethyl-benzamidine discovery and history

An In-depth Technical Guide to the Discovery, Synthesis, and Application of 2,4-Dimethyl-benzamidine

Abstract

This technical guide provides a comprehensive overview of this compound, a significant molecule in biochemical research and medicinal chemistry. While the specific historical moment of its initial synthesis is not prominently documented, its existence is a direct consequence of foundational 19th-century organic chemistry, which paved the way for its modern applications. This document details the historical context of its synthesis, provides a robust, step-by-step protocol for its preparation via the Pinner reaction, elucidates the underlying chemical mechanisms, and discusses its contemporary role as a potent enzyme inhibitor. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound, from its chemical genesis to its practical utility.

Introduction: The Benzamidine Scaffold in Medicinal Chemistry

The benzamidine moiety, characterized by a benzene ring attached to a C(NH)NH2 group, is a privileged scaffold in medicinal chemistry.[1] Benzamidines are strong bases that are typically protonated at physiological pH, forming a positively charged amidinium ion. This cation is capable of engaging in strong electrostatic and hydrogen-bonding interactions with biological targets, particularly the active sites of enzymes.[2] Consequently, benzamidine and its derivatives are widely recognized as competitive inhibitors of serine proteases, such as trypsin and thrombin, where the amidinium group mimics the guanidinium side chain of arginine.[1] The strategic placement of substituents on the benzene ring, as seen in this compound, allows for the fine-tuning of steric and electronic properties, enhancing binding affinity and selectivity for specific enzyme targets.[3] This has led to the development of a vast library of benzamidine derivatives with diverse pharmacological applications, including antimicrobial, anti-inflammatory, and antifungal activities.[4][5][6]

The Genesis of Amidine Synthesis: The Pinner Reaction

The primary and most classical method for synthesizing aryl amidines is the Pinner reaction, first described by Adolf Pinner in 1877.[7][8] This reaction provided the first reliable pathway to convert nitriles into amidines, proceeding through an imino ester salt intermediate, now commonly known as a Pinner salt.[7][9] The discovery was revolutionary, opening up a new class of compounds for investigation. The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia or an amine.[9][10] Its discovery was a pivotal moment in organic synthesis, providing the foundational chemistry upon which compounds like this compound would later be synthesized and studied.

Synthesis and Characterization of this compound

The synthesis of this compound is most effectively achieved via the Pinner reaction, starting from the commercially available precursor, 2,4-Dimethylbenzonitrile. The process is a two-step sequence involving the formation of an intermediate Pinner salt followed by ammonolysis.

Physicochemical Properties of Key Compounds

A summary of the properties for the starting material and the final product is provided below.

| Property | 2,4-Dimethylbenzonitrile | This compound hydrochloride |

| CAS Number | 21789-36-6[11][12] | 885957-73-3[13] |

| Molecular Formula | C₉H₉N[11][12] | C₉H₁₃ClN₂ |

| Molecular Weight | 131.17 g/mol [11][12] | 184.67 g/mol [14] |

| Appearance | White to light yellow powder/solid[15] | White to off-white crystalline powder[14] |

| Melting Point | ~22 °C[15] | 189-193 °C[14] |

Overall Synthetic Workflow

The logical flow from the nitrile precursor to the final amidine hydrochloride salt is a robust and well-established process in organic chemistry.

Caption: Synthetic workflow for this compound hydrochloride.

Detailed Experimental Protocol

Caution: This procedure involves corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.